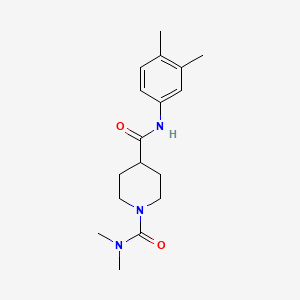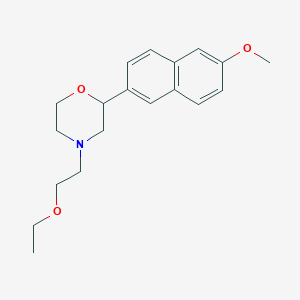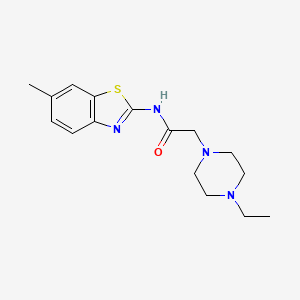![molecular formula C11H19N3O4S B5464553 (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5464553.png)
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol, also known as EP4 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. The EP4 antagonist is a potent inhibitor of prostaglandin E2 (PGE2), which is a critical mediator of inflammation and pain. It has been found to have a wide range of applications in various scientific fields, including pharmacology, biochemistry, and physiology.
作用机制
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist works by inhibiting the binding of PGE2 to its receptor, this compound. PGE2 is a critical mediator of inflammation and pain, and its binding to this compound receptor leads to the activation of various signaling pathways that promote inflammation and pain. By inhibiting the binding of PGE2 to this compound receptor, this compound antagonist reduces inflammation and pain.
Biochemical and Physiological Effects
This compound antagonist has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the migration of immune cells to the site of inflammation, thereby reducing inflammation.
实验室实验的优点和局限性
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist has several advantages for lab experiments. It is a potent inhibitor of PGE2, which makes it an excellent tool for studying the role of PGE2 in various biological processes. It has also been found to have low toxicity, which makes it suitable for in vivo studies. However, the synthesis of this compound antagonist is a challenging process that requires specialized equipment and expertise, which can limit its availability for lab experiments.
未来方向
There are several future directions for the study of (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist. One potential direction is the development of more efficient synthesis methods that can increase the availability of this compound antagonist for lab experiments. Another direction is the study of the potential applications of this compound antagonist in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis. Additionally, the role of this compound antagonist in various biological processes needs to be further explored to understand its full potential in various scientific fields.
合成方法
The synthesis of (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist is a complex process that involves several steps. The first step involves the preparation of the key intermediate, which is (R)-4-hydroxymethyl-3-piperidinol. This intermediate is then reacted with (1-ethyl-1H-pyrazol-4-yl)sulfonyl chloride to form the final product, this compound antagonist. The synthesis of this compound antagonist is a challenging process that requires specialized equipment and expertise.
科学研究应用
The (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. It has been found to have a wide range of applications, including the treatment of various inflammatory disorders, such as arthritis, asthma, and inflammatory bowel disease. It has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.
属性
IUPAC Name |
(3S,4R)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S/c1-2-13-6-10(5-12-13)19(17,18)14-4-3-9(8-15)11(16)7-14/h5-6,9,11,15-16H,2-4,7-8H2,1H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRSLNMRNWITRM-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[cyclohexyl(methyl)amino]-N-[2-(dimethylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5464486.png)
![3-(3,7-dimethyl-2,6-octadien-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B5464490.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5464495.png)

![1-acetyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)piperidine-4-carboxamide](/img/structure/B5464517.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B5464522.png)

![1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5464525.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5464561.png)
![2-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5464562.png)
![3-phenyl-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5464563.png)
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B5464564.png)